Cas no 937843-60-2 ((2-fluoro-4-nitrophenyl)methanamine)

(2-fluoro-4-nitrophenyl)methanamine structure
937843-60-2 structure
Product Name:(2-fluoro-4-nitrophenyl)methanamine
Numero CAS:937843-60-2
MF:C7H7FN2O2
MW:170.141084909439
CID:1000104
PubChem ID:45121148
Update Time:2023-11-28

(2-fluoro-4-nitrophenyl)methanamine Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenemethanamine, 2-fluoro-4-nitro-
    • (2-fluoro-4-nitrophenyl)methanamine
    • 2-Fluoro-4-nitrobenzenemethanamine (ACI)
    • 2-Fluoro-4-nitrobenzylamine
    • Inchi: 1S/C7H7FN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H,4,9H2
    • Chiave InChI: PFNBFQGEYYHVRJ-UHFFFAOYSA-N
    • Sorrisi: [O-][N+](C1C=C(F)C(CN)=CC=1)=O

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2

(2-fluoro-4-nitrophenyl)methanamine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-1826-5g
(2-fluoro-4-nitrophenyl)methanamine
937843-60-2 95%
5g
$347 2023-09-07
Alichem
A012000237-250mg
2-Fluoro-4-nitrobenzylamine
937843-60-2 97%
250mg
$489.60 2023-08-31
Alichem
A012000237-500mg
2-Fluoro-4-nitrobenzylamine
937843-60-2 97%
500mg
$855.75 2023-08-31
Alichem
A012000237-1g
2-Fluoro-4-nitrobenzylamine
937843-60-2 97%
1g
$1490.00 2023-08-31
Enamine
EN300-1850274-1g
(2-fluoro-4-nitrophenyl)methanamine
937843-60-2
1g
$160.0 2023-09-19
Enamine
EN300-1850274-5g
(2-fluoro-4-nitrophenyl)methanamine
937843-60-2
5g
$525.0 2023-09-19
Enamine
EN300-1850274-10g
(2-fluoro-4-nitrophenyl)methanamine
937843-60-2
10g
$837.0 2023-09-19
Enamine
EN300-1850274-0.05g
(2-fluoro-4-nitrophenyl)methanamine
937843-60-2
0.05g
$134.0 2023-09-19
Enamine
EN300-1850274-0.1g
(2-fluoro-4-nitrophenyl)methanamine
937843-60-2
0.1g
$141.0 2023-09-19
Enamine
EN300-1850274-0.25g
(2-fluoro-4-nitrophenyl)methanamine
937843-60-2
0.25g
$147.0 2023-09-19

(2-fluoro-4-nitrophenyl)methanamine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  6 h, reflux
Riferimento
Substituted phenylureas and phenylamides as vanilloid receptor ligands and their preparation
, United States, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Tetrahydrofuran ;  6 h, reflux
Riferimento
Preparation of methylsulfonamidomethylphenylpryidinylmethylpropanamide derivatives and analogs for use as vanilloid receptor ligands
, United States, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  6 h, reflux
Riferimento
Substituted pyrazolyl-based carboxamide and urea derivatives bearing a phenyl moiety substituted with an N-containing group as vanilloid receptor ligands and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Tetrahydrofuran ;  6 h, reflux
Riferimento
Preparation of amine substituted methanesulfonamide derivatives as vanilloid receptor ligands
, United States, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  6 h, reflux; reflux → rt
1.2 Reagents: Potassium bicarbonate ;  pH 12 - 13, rt
Riferimento
Preparation of methylsulfonamidomethylphenylpyridinylmethylpropanamide derivatives and analogs for use as vanilloid receptor ligands
, United States, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  15 h, reflux
1.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  15 h, rt
1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  6 h, reflux
Riferimento
Discovery of N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea as a potent TRPV1 antagonistic template
Ann, Jihyae; Sun, Wei; Zhou, Xing; Jung, Aeran; Baek, Jisoo; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3603-3607

(2-fluoro-4-nitrophenyl)methanamine Raw materials

(2-fluoro-4-nitrophenyl)methanamine Preparation Products

Fornitori consigliati
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.